ML-00253764 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

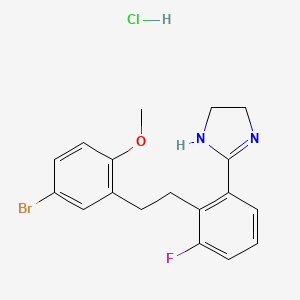

2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrFN2O.ClH/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18;/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUMGPQDDCBFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML-00253764 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the melanocortin 4 receptor (MC4R).[1] This small molecule has demonstrated significant activity in preclinical models, particularly in the context of cancer-associated cachexia and direct anticancer effects.[1][2] Its mechanism of action primarily involves the modulation of key signaling pathways downstream of the MC4R, leading to a range of cellular responses. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental designs.

Core Mechanism of Action: MC4R Antagonism

ML-00253764 acts as a competitive antagonist at the melanocortin 4 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the brain and known to play a crucial role in energy homeostasis.[1][3] By binding to the MC4R, ML-00253764 blocks the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), and other melanocortins. This antagonism prevents the activation of downstream signaling pathways typically initiated by agonist binding.

Modulation of cAMP Signaling

The classical signaling pathway for the MC4R involves its coupling to the stimulatory G-protein (Gs).[3] Activation of the MC4R by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Increased intracellular cAMP levels then activate Protein Kinase A (PKA).[3] ML-00253764, as an antagonist, inhibits this cascade. In HEK-293 cells expressing the MC4 receptor, ML-00253764 has been shown to decrease cAMP accumulation.[4] Specifically, at a concentration of 100 µM, it reduces cAMP production induced by the potent MC4R agonist [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH) by 20% in MC4R-expressing HEK293 cell membranes.[1][4]

Figure 1: Antagonistic action of ML-00253764 on the MC4R-cAMP signaling pathway.

Inhibition of ERK1/2 and Akt Phosphorylation

Beyond the canonical cAMP pathway, ML-00253764 has been demonstrated to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and Akt.[2][5] This suggests that MC4R signaling can also influence other critical cellular pathways involved in cell proliferation, survival, and apoptosis. In human glioblastoma cells, the antiproliferative and proapoptotic activity of ML-00253764 is mediated through the inhibition of ERK1/2 and Akt phosphorylation.[5]

Figure 2: Inhibition of ERK1/2 and Akt phosphorylation by ML-00253764.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity and Potency

| Parameter | Value (µM) | Receptor | Reference(s) |

| Ki | 0.16 | MC4R | [1][4] |

| IC50 | 0.103 | MC4R | [1][6] |

| IC50 | 0.32 | hMC4-R | [1] |

| IC50 | 0.81 | hMC3-R | [1] |

| IC50 | 2.12 | hMC5-R | [1] |

Table 2: In Vitro Antiproliferative Activity

| Cell Line | IC50 (nM) | Cancer Type | Reference(s) |

| WM 266–4 | 33.7 | Melanoma | |

| A-2058 | 11.1 | Melanoma | |

| A-2058 Clone 1 (MC4R null) | 360.1 | Melanoma | |

| U-118 | 6,560 (6.56 µM) | Glioblastoma | [2] |

Experimental Protocols

Radioligand Binding Assay (for Ki and IC50 Determination)

-

Objective: To determine the binding affinity of ML-00253764 to melanocortin receptors.

-

Cell Lines: HEK293 cells stably expressing human MC3R, MC4R, or MC5R.

-

Radioligand: [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH).

-

Procedure:

-

Cell membranes from the respective cell lines are prepared.

-

Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of ML-00253764.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by non-linear regression analysis of the competition binding curves.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[1]

-

cAMP Accumulation Assay

-

Objective: To assess the functional antagonist activity of ML-00253764 at the MC4R.

-

Cell Lines: HEK293 cells expressing MC4R.

-

Procedure:

-

Cells are pre-incubated with varying concentrations of ML-00253764.

-

Cells are then stimulated with a fixed concentration of an MC4R agonist (e.g., [NDP]-α-MSH).

-

Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based).

-

The percentage inhibition of agonist-induced cAMP production is calculated.[1][4]

-

In Vitro Cell Proliferation Assay

-

Objective: To determine the antiproliferative effects of ML-00253764 on cancer cells.

-

Cell Lines: Human melanoma cell lines (e.g., WM 266–4, A-2058) or glioblastoma cell lines (e.g., U-87, U-118).[5]

-

Procedure:

-

Cells are seeded in 24-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of ML-00253764 (e.g., 0.001–50 µM) for a specified duration (e.g., 72 hours).

-

Viable cells are counted using a hemocytometer with trypan blue exclusion.

-

The IC50 value (the concentration that causes a 50% reduction in cell proliferation) is determined by non-linear regression analysis.

-

Figure 3: Experimental workflow for in vitro cell proliferation assay.

In Vivo Tumor-Induced Weight Loss Model

-

Objective: To evaluate the efficacy of ML-00253764 in mitigating cancer-associated cachexia.

-

Animal Model: CT-26 tumor-bearing BALB/c mice or Lewis lung carcinoma (LLC) mouse model.[1][4]

-

Procedure:

-

Mice are inoculated with tumor cells.

-

Once tumors are established, mice are treated with ML-00253764 (e.g., 3, 10, or 30 mg/kg, subcutaneous injection, once daily) or vehicle control.[1]

-

Body weight and food intake are monitored regularly.

-

At the end of the study, tumor size and lean body mass can be assessed.

-

The protective effect against tumor-induced body weight loss is evaluated by comparing the treated group to the control group.[1][4]

-

Conclusion

This compound is a well-characterized MC4R antagonist with a multifaceted mechanism of action. Its ability to block the canonical Gs-cAMP pathway and inhibit the non-canonical ERK1/2 and Akt signaling pathways underscores its therapeutic potential in both metabolic and oncologic indications. The provided data and protocols offer a solid foundation for further research and development of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [cnreagent.com]

An In-Depth Technical Guide to the Function of ML-00253764 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

ML-00253764 hydrochloride is a significant pharmacological tool and potential therapeutic agent, primarily recognized for its activity at the melanocortin-4 receptor (MC4R). This technical guide consolidates the current understanding of its function, mechanism of action, and experimental validation, providing a comprehensive resource for the scientific community.

Core Function and Mechanism of Action

This compound is a brain-penetrant, non-peptidic small molecule identified as a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2] Its function extends beyond simple antagonism, with some studies characterizing it as an inverse agonist, meaning it can reduce the basal, constitutive activity of the receptor in the absence of an agonist.[3][4]

The primary mechanism of action involves its interaction with MC4R, a G protein-coupled receptor (GPCR) crucial for regulating energy homeostasis.[3][4] The canonical signaling pathway for MC4R involves coupling to the stimulatory G protein (Gs), which leads to the activation of adenylyl cyclase, increased production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] ML-00253764 functions by competitively binding to the MC4R, thereby blocking the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) and inhibiting this downstream cAMP signaling cascade.[1][2]

More recently, the function of ML-00253764 has been explored in oncology. In glioblastoma and melanoma cancer cells, its activity is associated with the inhibition of the ERK1/2 and Akt phosphorylation pathways, leading to anti-proliferative and pro-apoptotic effects.[5][6][7] This suggests a role in modulating MAPK signaling pathways, which are critical for cell survival and growth.

Pharmacological Profile: Quantitative Data

The potency and selectivity of this compound have been quantified across several key parameters.

Table 1: Receptor Binding Affinity and Functional Inhibition

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human MC4R | 0.16 µM | [1][2] |

| Functional Inhibition (IC50) | Human MC4R | 0.103 µM - 0.32 µM (320 nM) | [1][2] |

| Human MC3R | 0.81 µM (810 nM) | [1][2] | |

| Human MC5R | 2.12 µM (2120 nM) | [1][2] |

Table 2: In Vitro Cellular Activity

| Activity | Cell Line / System | Concentration | Effect | Reference |

| cAMP Production | MC4R-expressing HEK293 cells | 100 µM | 20% decrease in NDP-α-MSH induced cAMP levels | [1][2] |

| Anti-proliferative (IC50) | Human Glioblastoma (U-118) | 6.56 µM | 50% inhibition of cell proliferation | [5] |

| Anti-proliferative (IC50) | Human Melanoma (A-2058) | 11.1 nM | 50% inhibition of cell proliferation | |

| Anti-proliferative (IC50) | Human Melanoma (WM 266-4) | 33.7 nM | 50% inhibition of cell proliferation |

Table 3: In Vivo Efficacy in Murine Models

| Model | Dosing | Effect | Reference |

| CT-26 Tumor-Induced Weight Loss | 3, 10, or 30 mg/kg (s.c.), once daily | Protection against tumor-induced body weight loss | [1] |

| Lewis Lung Carcinoma | 15 mg/kg | Prevention of lean body mass loss | [2] |

| Glioblastoma Xenograft (U-87) | Not Specified | Strong and significant decrease in tumor volume (in combination with temozolomide) | [6][8] |

| Melanoma Xenograft | Not Specified | Inhibition of tumor growth (in combination with vemurafenib) | [7] |

Signaling Pathways and Logical Relationships

The dual functions of ML-00253764 in metabolic regulation and cancer biology are governed by distinct signaling pathways.

Caption: Canonical MC4R signaling pathway and its inhibition by ML-00253764.

Caption: Anti-cancer signaling mechanism of ML-00253764 in tumor cells.

Key Experimental Protocols and Workflows

The characterization of ML-00253764 relies on a series of standard and specialized pharmacological assays.

Caption: Standard experimental workflow for characterizing an MC4R antagonist.

A. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) and IC50 of ML-00253764 for melanocortin receptors.

-

Methodology:

-

Preparation: Membranes are prepared from cells engineered to express a specific melanocortin receptor subtype (e.g., hMC4R, hMC3R, hMC5R).

-

Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]-NDP-α-MSH) and varying concentrations of the unlabeled competitor, ML-00253764.

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using a gamma counter.

-

Analysis: Competition binding curves are generated, from which IC50 values are calculated. Ki values are then determined using the Cheng-Prusoff equation.

-

B. cAMP Accumulation Assay

-

Objective: To measure the functional ability of ML-00253764 to antagonize agonist-induced Gs signaling.

-

Methodology:

-

Cell Culture: Whole cells expressing the target receptor (e.g., MC4R-HEK293) are seeded in multi-well plates.

-

Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by incubation with a fixed concentration of an MC4R agonist (e.g., [Nle4, D-Phe7]-α-MSH or NDP-α-MSH) in the presence of varying concentrations of ML-00253764.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, typically employing ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) technology.

-

Analysis: Dose-response curves are plotted to quantify the extent of inhibition of agonist-stimulated cAMP production.

-

C. Western Blot for Protein Phosphorylation

-

Objective: To assess the effect of ML-00253764 on downstream signaling pathways like MAPK and PI3K/Akt.

-

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., U-87 glioblastoma, A-2058 melanoma) are treated with ML-00253764 for specified time points and concentrations.

-

Protein Extraction: Cells are lysed, and total protein is extracted and quantified.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-ERK1/2, anti-p-Akt) and total protein antibodies for normalization.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Band intensities are quantified using densitometry software to determine the ratio of phosphorylated to total protein.

-

D. In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and effects on cancer-associated cachexia of ML-00253764 in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., U-87, CT-26) are injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, ML-00253764 alone, standard-of-care drug, combination therapy). ML-00253764 is administered, often via subcutaneous injection, according to a defined schedule.[1]

-

Monitoring: Tumor volume is measured regularly with calipers. Animal body weight, food intake, and lean body mass (for cachexia studies) are also monitored.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

ML-00253764 hydrochloride target receptor binding affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML-00253764 hydrochloride, a selective, non-peptide antagonist of the Melanocortin 4 Receptor (MC4R). This document details its receptor binding affinity, mechanism of action, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in pharmacology and drug development.

Core Compound Profile

| Compound Name | This compound |

| Chemical Name | 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride[1] |

| Molecular Formula | C₁₈H₁₈BrFN₂O • HCl |

| Molecular Weight | 413.71 g/mol [1] |

| Primary Target | Melanocortin 4 Receptor (MC4R)[1][2][3] |

| Compound Type | Small molecule, non-peptide antagonist[1][2]; also described as an inverse agonist[4] |

| Key Characteristics | Brain penetrant[1][2] |

Receptor Binding Affinity and Potency

This compound demonstrates selectivity for the MC4R over other melanocortin receptor subtypes, specifically MC3R and MC5R. The binding affinity and functional potency have been quantified through various assays, with the key data summarized below.

| Parameter | Receptor Subtype | Value (µM) | Reference |

| Kᵢ (Inhibition Constant) | hMC4R | 0.16 | [2][5] |

| IC₅₀ (Half maximal inhibitory concentration) | hMC4R | 0.103 | [2] |

| hMC4R | 0.32 | [1][5] | |

| hMC3R | 0.81 | [1][5] | |

| hMC5R | 2.12 | [1][5] |

Table 1: Binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) of this compound for human melanocortin receptors (hMCR).

Mechanism of Action and Signaling Pathways

This compound functions as an antagonist of the MC4R, a G protein-coupled receptor (GPCR). Its mechanism of action involves the modulation of downstream signaling cascades. The classical MC4R signaling pathway proceeds through the coupling to a stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] ML-00253764 has been shown to decrease cAMP accumulation in MC4R-expressing HEK293 cells.[1][5]

Furthermore, MC4R activation can influence other signaling pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. Studies have demonstrated that ML-00253764 can inhibit the phosphorylation of ERK1/2 and Akt, leading to anti-proliferative and pro-apoptotic effects in certain cancer cell lines.[3][6]

MC4R Signaling Pathways

Experimental Protocols

Detailed methodologies for the characterization of this compound are outlined below, based on cited literature.

In Vitro Assays

1. Receptor Binding Assays (Displacement Assay)

-

Objective: To determine the binding affinity of ML-00253764 for melanocortin receptors.

-

Cell Lines: HEK293 cells stably expressing human MC3-R, MC4-R, or MC5-R.

-

Methodology:

-

Membrane preparations from the engineered HEK293 cells are utilized.

-

A radiolabeled agonist, [Nle⁴,D-Phe⁷]-α-melanocyte stimulating hormone ([NDP]-α-MSH), is used as the competing ligand.

-

Increasing concentrations of ML-00253764 are incubated with the cell membranes and the radiolabeled agonist.

-

The displacement of the radiolabeled agonist by ML-00253764 is measured to determine the IC₅₀ value.[2]

-

2. cAMP Production Assay

-

Objective: To assess the functional antagonist activity of ML-00253764.

-

Methodology:

-

MC4R-expressing cell membranes are treated with the agonist [NDP]-α-MSH to induce cAMP production.

-

ML-00253764 is added at various concentrations (e.g., 100 µM) to measure its ability to inhibit agonist-induced cAMP synthesis.[2][5]

-

cAMP levels are quantified using standard methods, such as enzyme-linked immunosorbent assay (ELISA).

-

3. Cell Proliferation and Apoptosis Assays

-

Objective: To evaluate the anti-cancer effects of ML-00253764.

-

Cell Lines: Human glioblastoma cells (U-87 and U-118) and melanoma cells (A-2058 and WM 266-4).[3][6]

-

Methodology:

-

Proliferation Assay: Cells are seeded and treated with a range of ML-00253764 concentrations (e.g., 0.001-50 µM) for specified durations (e.g., 24, 48, or 72 hours).[3] Cell viability is assessed using methods like the trypan blue dye exclusion assay. The IC₅₀ for cell proliferation is then calculated.

-

Apoptosis Assay: Cells are treated with ML-00253764, and apoptosis is evaluated using techniques such as flow cytometry to detect apoptotic markers or by assessing the activity of caspases.

-

4. Western Blotting for Phosphorylation Status

-

Objective: To investigate the effect of ML-00253764 on intracellular signaling pathways.

-

Cell Lines: Human glioblastoma (U-87, U-118) and melanoma (A-2058) cells.[6]

-

Methodology:

-

Cells are treated with ML-00253764 for various time points and at different concentrations.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated and total ERK1/2 and Akt.

-

The levels of phosphorylated proteins are quantified and normalized to the total protein levels to determine the extent of inhibition.[6]

-

General Experimental Workflow for In Vitro Characterization

In Vivo Studies

-

Objective: To assess the in vivo efficacy of ML-00253764 in disease models.

-

Animal Models:

-

Administration: Subcutaneous injection at varying doses (e.g., 3, 10, or 30 mg/kg) and schedules (e.g., once daily).[2][3]

-

Parameters Measured:

-

Tumor volume and growth inhibition.

-

Body weight and changes in lean body mass.

-

Food intake.[1]

-

Tolerability and any adverse effects.

-

Conclusion

This compound is a potent and selective MC4R antagonist with well-characterized binding affinities and a defined mechanism of action. Its ability to modulate key signaling pathways, such as the cAMP and MAPK/ERK cascades, underscores its therapeutic potential in various contexts, including oncology and metabolic disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this and similar compounds.

References

- 1. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of ML-00253764 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R), a key regulator of energy homeostasis and appetite. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a summary of its binding affinity and functional activity, detailed experimental protocols for key biological assays, and a discussion of its mechanism of action. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the melanocortin system and the therapeutic potential of MC4R antagonists.

Introduction

The melanocortin 4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in the regulation of food intake and energy expenditure. Dysregulation of MC4R signaling is associated with obesity, making it a significant target for therapeutic intervention. This compound has emerged as a valuable tool compound for studying the physiological roles of MC4R and as a potential lead for the development of novel therapeutics for cachexia and other metabolic disorders.

Discovery

ML-00253764, chemically named 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole, was identified as a novel, non-peptidic MC4R antagonist through a dedicated drug discovery program. The initial findings were published by Vos et al. in the Journal of Medicinal Chemistry in 2004.[1] The discovery process likely involved high-throughput screening of a compound library followed by medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties.

Chemical Synthesis

While the seminal publication by Vos et al. (2004) outlines the discovery of ML-00253764, the detailed experimental procedure for its synthesis is not fully detailed in the readily available literature. However, based on the structure of the molecule, a plausible synthetic route can be conceptualized, likely involving the coupling of a substituted phenylacetonitrile (B145931) with a protected ethylenediamine (B42938) to form the dihydroimidazole (B8729859) core, followed by further modifications. The final step would involve the formation of the hydrochloride salt.

A general approach for the synthesis of similar 2-substituted 4,5-dihydro-1H-imidazole derivatives often involves the reaction of a nitrile with ethylenediamine, which can be facilitated by various reagents.

Below is a logical workflow for the potential synthesis of ML-00253764.

References

ML-00253764 Hydrochloride: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the Melanocortin 4 Receptor (MC4R).[1][2][3] As a key regulator of energy homeostasis and appetite, the MC4R represents a significant therapeutic target.[4][5] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanism of Action

This compound exerts its primary effect by competitively binding to the MC4R, thereby blocking the binding of its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH).[4] The classical signaling pathway of MC4R involves its coupling to the G-stimulatory (Gs) protein, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[4] ML-00253764, as an antagonist, inhibits this canonical pathway.[1][2][3]

Recent studies have revealed a more nuanced mechanism, suggesting that ML-00253764 can also act as an inverse agonist at the Gs-cAMP pathway.[6] Furthermore, it has been shown to modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[6][7][8] This modulation appears to be context-dependent, with ML-00253764 acting as an agonist in the MAPK pathway in certain cellular contexts.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with melanocortin receptors and its downstream effects.

| Parameter | Value | Receptor | Species | Reference |

| Binding Affinity (Ki) | 0.16 µM | MC4R | Not Specified | [1][2] |

| IC50 (cAMP Inhibition) | 0.103 µM | MC4R | Not Specified | [1] |

| IC50 (NDP-α-MSH Displacement) | 0.32 µM | hMC4-R | Human | [1] |

| 0.81 µM | hMC3-R | Human | [1] | |

| 2.12 µM | hMC5-R | Human | [1] | |

| IC50 (Antiproliferative Effect) | 6.56 µM | U-118 Glioblastoma Cells | Human | [7] |

| 33.7 nM | WM 266-4 Melanoma Cells | Human | ||

| 11.1 nM | A-2058 Melanoma Cells | Human | ||

| 360.1 nM | A-2058 Clone 1 (MC4R null) | Human |

Table 1: Binding Affinity and Potency of this compound.

| Cell Line | Treatment | Effect | Reference |

| HEK293 (MC4R-expressing) | 100 µM ML-00253764 | 20% decrease in [NDP]-α-MSH induced cAMP production | [1][2] |

| U-87 & U-118 Glioblastoma Cells | 0.001-50 µM ML-00253764 (24h or 72h) | Time- and concentration-dependent inhibition of proliferation | [7] |

| U-87 & U-118 Glioblastoma Cells | Not Specified | Inhibition of ERK1/2 and Akt phosphorylation | [8] |

| WM 266-4 & A-2058 Melanoma Cells | 0.001–50 μM ML-00253764 (72h) | Concentration-dependent inhibition of proliferation | |

| A-2058 Melanoma Cells | Not Specified | Time-dependent inhibition of ERK1/2 phosphorylation |

Table 2: Cellular Effects of this compound.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Radioligand Binding Assay (for IC50 of NDP-α-MSH Displacement)

-

Cell Lines: HEK293 cells stably expressing human MC3-R, MC4-R, or MC5-R.

-

Membrane Preparation: Cell membranes were prepared from the respective cell lines.

-

Radioligand: [125I]-NDP-α-MSH.

-

Procedure:

-

Cell membranes were incubated with a fixed concentration of [125I]-NDP-α-MSH.

-

Increasing concentrations of ML-00253764 were added to the incubation mixture.

-

The reaction was incubated to allow for competitive binding.

-

The mixture was filtered to separate bound from free radioligand.

-

The radioactivity of the filter-bound complex was measured using a gamma counter.

-

IC50 values were calculated by non-linear regression analysis of the competition binding curves.[1]

-

cAMP Accumulation Assay

-

Cell Lines: HEK293 cells expressing MC4R.

-

Procedure:

-

Cells were seeded in appropriate culture plates.

-

Cells were pre-incubated with various concentrations of ML-00253764.

-

Cells were then stimulated with a fixed concentration of the MC4R agonist [Nle4,D-Phe7]-α-melanocyte-stimulating hormone ([NDP]-α-MSH) to induce cAMP production.

-

After incubation, cells were lysed.

-

Intracellular cAMP levels were quantified using a commercially available cAMP assay kit (e.g., ELISA-based).

-

The percentage of inhibition of agonist-induced cAMP production was calculated for each concentration of ML-00253764.[1][2][3]

-

Cell Proliferation Assay

-

Cell Lines: Human glioblastoma cells (U-87 MG, U-118 MG) or human melanoma cells (WM 266-4, A-2058).[7]

-

Procedure:

-

Cells were seeded in 24-well plates.

-

After allowing for cell attachment, cells were treated with a range of concentrations of ML-00253764 (e.g., 0.001-50 µM) or vehicle control.

-

Cells were incubated for a specified period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, viable cells were counted using a hemocytometer with trypan blue dye exclusion to differentiate between live and dead cells.

-

The percentage of cell proliferation inhibition was calculated relative to the vehicle-treated control.

-

IC50 values were determined by non-linear regression analysis of the dose-response curves.[9]

-

Western Blotting for ERK1/2 and Akt Phosphorylation

-

Cell Lines: Human glioblastoma or melanoma cell lines.[8][10]

-

Procedure:

-

Cells were treated with ML-00253764 at various concentrations and for different time points.

-

Following treatment, cells were lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates was determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), and total Akt.

-

After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities were quantified using densitometry software, and the ratio of phosphorylated protein to total protein was calculated.[8]

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the MC4R. Its well-characterized antagonism of the canonical Gs-cAMP pathway, coupled with its modulatory effects on the ERK1/2 and Akt signaling cascades, provides a multifaceted mechanism of action. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of MC4R antagonism in various disease models, including cancer and metabolic disorders. The provided diagrams serve to visually simplify the complex signaling networks involved, aiding in the conceptualization of experimental designs and data interpretation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. congresslife.com [congresslife.com]

ML-00253764 Hydrochloride: A Novel Antagonist of the Melanocortin 4 Receptor in Cancer Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the Melanocortin 4 Receptor (MC4R).[1][2][3] Initially investigated for its role in preventing cancer-associated cachexia, recent research has unveiled its direct anti-tumor properties in various cancer models, including glioblastoma and melanoma.[4][5][6] This technical guide provides a comprehensive overview of the current understanding of this compound's role in cancer research, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function.

Mechanism of Action

ML-00253764 exerts its anticancer effects by antagonizing the MC4R, a G-protein coupled receptor.[7] This antagonism leads to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival, specifically the ERK1/2 and Akt pathways.[1][4] By blocking the phosphorylation of ERK1/2 and Akt, ML-00253764 induces apoptosis in cancer cells.[1][4] Furthermore, it has been observed to decrease the accumulation of cyclic AMP (cAMP), a key second messenger in many cellular processes.[3]

Signaling Pathway of this compound in Cancer

Preclinical Data

The anti-cancer activity of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound

| Cancer Type | Cell Line | Parameter | Value | Reference |

| Glioblastoma | U-118 | IC50 | 6.56 µM | [1] |

| Melanoma | WM 266-4 | IC50 | 33.7 nM | |

| Melanoma | A-2058 | IC50 | 11.1 nM | |

| - | hMC4-R | Ki | 0.16 µM | [2] |

| - | hMC4-R | IC50 | 0.103 µM | [2] |

| - | hMC3-R | IC50 | 0.81 µM | [2] |

| - | hMC5-R | IC50 | 2.12 µM | [2] |

Table 2: In Vivo Efficacy of this compound

| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |

| Glioblastoma | U-87 Xenografted Nude Mice | 30 mg/kg, s.c., daily for 34 days | Tumor growth inhibition | [1] |

| Colorectal Cancer | CT-26 Tumor-Bearing BALB/c Mice | 3, 10, or 30 mg/kg, s.c., daily | Reduced tumor-induced weight loss | [2] |

| Melanoma | A-2058 Xenografted Athymic Nude-Foxn1nu Mice | Not specified | Tumor growth inhibition |

Synergistic Combinations

This compound has demonstrated synergistic anti-cancer effects when combined with standard-of-care therapies.

-

Glioblastoma: In combination with temozolomide, ML-00253764 exhibited a highly synergistic effect on glioblastoma cells, leading to a significant decrease in tumor volume in vivo.[4]

-

Melanoma: When combined with the B-raf inhibitor vemurafenib (B611658), ML-00253764 showed a synergistic effect in melanoma cells in vitro and inhibited tumor growth in a preclinical model.[6]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the research of this compound.

Cell Culture and Proliferation Assays

Human glioblastoma (U-87 and U-118) and melanoma (A-2058 and WM 266-4) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For proliferation assays, cells are seeded in multi-well plates and treated with a range of concentrations of this compound (e.g., 0.001-50 µM) for specified durations (e.g., 24, 48, or 72 hours).[1] Cell viability can be assessed using methods such as the trypan blue exclusion assay or commercially available kits. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.[1]

Apoptosis Assays

Apoptosis can be quantified using various methods. One such method is the Cell Death Detection ELISA Plus kit, which measures cytoplasmic histone-associated DNA fragments. Cells are treated with this compound at concentrations around their respective IC50 values. Following treatment, cell lysates are prepared and analyzed according to the manufacturer's protocol.

Western Blotting

To investigate the effect of ML-00253764 on signaling pathways, western blotting is performed.[4] Cells are treated with the compound, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of ERK1/2 and Akt. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Tumor Xenograft Studies

Animal studies are conducted in accordance with institutional guidelines. For xenograft models, immunodeficient mice (e.g., nude or athymic Nude-Foxn1nu) are subcutaneously injected with cancer cells (e.g., U-87 or A-2058).[1] Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered via subcutaneous injection at a specified dose and schedule (e.g., 30 mg/kg daily).[1] Tumor volume and body weight are monitored regularly throughout the study. At the end of the experiment, tumors are excised and may be used for further analysis, such as immunohistochemistry.[4]

Experimental Workflow

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of cancers that express MC4R, such as glioblastoma and melanoma. Its ability to induce apoptosis and its synergistic effects with existing therapies warrant further investigation. Future research should focus on elucidating the full spectrum of its anti-cancer activity, exploring its efficacy in other cancer types, and optimizing combination therapy strategies. As of now, there are no registered clinical trials specifically investigating this compound for cancer treatment, indicating that its development is still in the preclinical stage.[8] Further preclinical toxicology and pharmacokinetic studies will be crucial before this compound can be advanced into clinical trials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mayo.edu [mayo.edu]

ML-00253764 Hydrochloride: A Technical Guide for the Investigation of Cachexia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ML-00253764 hydrochloride, a selective melanocortin-4 receptor (MC4R) antagonist, for the study of cachexia. This document outlines the compound's mechanism of action, summarizes key preclinical findings, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Role of ML-00253764 in Cachexia

Cachexia is a multifactorial syndrome characterized by severe, unintentional weight loss, muscle wasting, and anorexia, and is associated with chronic diseases such as cancer, chronic kidney disease, and heart failure.[1][2] The central melanocortin system, particularly the melanocortin-4 receptor (MC4R), plays a pivotal role in regulating energy homeostasis, including appetite and energy expenditure.[3] In pathological states like cachexia, this system can become dysregulated, contributing to a catabolic state.[4]

This compound is a small molecule, non-peptidic antagonist of the MC4R.[3][5] Originally designed for the prevention of cachexia, this compound offers a targeted therapeutic strategy to mitigate the debilitating effects of this syndrome by blocking the MC4R signaling pathway. Preclinical studies have demonstrated the potential of MC4R antagonists to counteract weight loss in animal models of cachexia.[4][6]

Quantitative Data from Preclinical Studies

The following table summarizes the key in vivo efficacy data for this compound in a tumor-induced weight loss model.

| Animal Model | Treatment Group | Dosing | Observation Period | Key Findings | Reference |

| CT-26 Tumor-Bearing BALB/c Mice | Vehicle | - | 13 days | Progressive body weight loss | [5] |

| CT-26 Tumor-Bearing BALB/c Mice | ML-00253764 (7) | 30 mg/kg, s.c., b.i.d. | 13 days | Statistically significant prevention of body weight loss compared to vehicle-treated tumor-bearing animals (P < 0.001) | [5] |

Note: In the original publication, ML-00253764 is referred to as compound 7.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in cachexia models.

In Vivo Tumor-Induced Cachexia Model

This protocol is based on the widely used colon-26 (C26) adenocarcinoma model.

Objective: To evaluate the efficacy of this compound in preventing weight loss and muscle wasting in a murine model of cancer cachexia.

Materials:

-

BALB/c mice (male, 6-8 weeks old)

-

Colon-26 (C26) adenocarcinoma cells

-

This compound

-

Vehicle (e.g., sterile saline or as appropriate for the compound's solubility)

-

Calipers

-

Analytical balance

-

Body composition analyzer (e.g., DEXA or NMR)

Procedure:

-

Cell Culture: Culture C26 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

Tumor Inoculation: Harvest C26 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

Animal Grouping and Treatment: Randomly assign mice to treatment groups (e.g., Vehicle and ML-00253764).

-

Dosing: Begin treatment on a specified day post-tumor inoculation (e.g., day 2). Administer this compound or vehicle via the desired route (e.g., subcutaneous injection) at the predetermined dose and frequency (e.g., 30 mg/kg, twice daily).[5]

-

Monitoring:

-

Measure body weight and food intake daily.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Monitor animal health and welfare throughout the study.

-

-

Endpoint Analysis (e.g., Day 13):

-

Measure final body weight.

-

Analyze body composition (lean mass and fat mass) using a body composition analyzer.

-

Euthanize animals and dissect tumors, muscles (e.g., gastrocnemius, tibialis anterior), and fat pads (e.g., epididymal fat).

-

Weigh the dissected tissues.

-

Lipopolysaccharide (LPS)-Induced Cachexia Model

This model is used to study acute inflammation-induced anorexia and weight loss.

Objective: To assess the effect of this compound on acute sickness behavior and anorexia.

Materials:

-

Sprague-Dawley rats or C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle

-

Analytical balance

Procedure:

-

Acclimation: Acclimate animals to individual housing and handling for several days before the experiment.

-

Baseline Measurements: Record baseline body weight and food intake for at least 24 hours prior to the experiment.

-

Treatment: Administer this compound or vehicle at the desired dose and route.

-

LPS Administration: At a specified time after treatment, administer LPS via intraperitoneal (IP) injection.

-

Monitoring: Measure food intake and body weight at regular intervals (e.g., 2, 4, 8, and 24 hours) post-LPS injection.

-

Data Analysis: Compare the changes in food intake and body weight between the treatment groups.

Signaling Pathways and Experimental Workflows

MC4R Signaling Pathway in Cachexia

Caption: MC4R signaling pathway in the hypothalamus during cachexia.

Experimental Workflow for Evaluating MC4R Antagonists in a Cachexia Model

Caption: General experimental workflow for preclinical cachexia studies.

References

- 1. Protective effects of an anti-melanocortin-4 receptor scFv derivative in lipopolysaccharide-induced cachexia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on Melanocortin Interventions for Cachexia: Progress Toward Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The orally active melanocortin-4 receptor antagonist BL-6020/979: a promising candidate for the treatment of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of ML-00253764 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-00253764 hydrochloride is a potent, non-peptidic, and selective antagonist of the melanocortin-4 receptor (MC4R). Chemically identified as 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, this small molecule has been a valuable tool in preclinical research, particularly in studies of cancer-associated cachexia. Its ability to cross the blood-brain barrier and modulate MC4R activity in the central nervous system has made it a subject of interest for investigating the role of melanocortin signaling in energy homeostasis and disease.

This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetics and bioavailability of this compound, drawing from published preclinical studies. It should be noted that detailed quantitative pharmacokinetic parameters and bioavailability data for this compound are not extensively available in the public domain. The information presented herein is a synthesis of the existing literature.

Physicochemical Properties

A solid understanding of the physicochemical properties of a compound is fundamental to interpreting its pharmacokinetic profile.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₈BrFN₂O · HCl | |

| Molecular Weight | 413.71 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol. |

Pharmacodynamics

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at the melanocortin 4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in regulating energy balance, food intake, and body weight.

The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH). Binding of α-MSH to MC4R activates the Gs alpha subunit of the associated G-protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the activation of adenylyl cyclase. This compound competitively blocks the binding of α-MSH and other agonists to MC4R, thereby inhibiting this downstream signaling cascade.

Recent studies have further elucidated the downstream effects of MC4R inhibition by ML-00253764, demonstrating a reduction in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt).

In Vitro Activity

The potency and selectivity of this compound have been characterized in various in vitro assays.

| Parameter | Species | Value | Reference |

| Kᵢ (MC4R) | Human | 0.16 µM | |

| IC₅₀ (MC4R) | Human | 0.103 µM | |

| IC₅₀ (MC3R) | Human | 0.81 µM | |

| IC₅₀ (MC5R) | Human | 2.12 µM |

Signaling Pathways

The antagonism of the MC4R by this compound modulates key intracellular signaling pathways involved in cellular metabolism and survival.

Structural Analogs of ML-00253764 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of ML-00253764 hydrochloride, a known antagonist of the melanocortin 4 receptor (MC4R). The information presented herein is intended to support research and development efforts in the field of MC4R modulation.

Core Compound: ML-00253764

ML-00253764 is a nonpeptidic, brain-penetrant antagonist of the melanocortin 4 receptor.[1] It has been identified as 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole.[2] The hydrochloride salt form is commonly used in research.

The primary mechanism of action of ML-00253764 is the inhibition of MC4R signaling. This has been demonstrated through its ability to displace the binding of α-melanocyte-stimulating hormone (α-MSH) analogs and to attenuate agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing MC4R.[1]

Structure-Activity Relationships and Analog Data

The foundational research on ML-00253764, conducted by Vos and colleagues, explored a series of benzamidine (B55565) derivatives to understand the structure-activity relationship (SAR) for MC4R antagonism and central nervous system (CNS) penetration. While the seminal publication highlights ML-00253764 as the lead compound, it also alludes to other analogs within the same chemical series. These analogs, referred to as compounds 4 and 5 in the initial study, were found to be potent MC4R antagonists but exhibited poor brain penetration.[3]

Detailed quantitative data for these specific structural analogs is not extensively available in the public domain. However, the available information allows for a comparative analysis of their biological activity against ML-00253764.

| Compound ID | Chemical Structure | Key Structural Features | MC4R Binding Affinity (Ki, µM) | Functional Activity (IC50, µM) | Brain Penetration |

| ML-00253764 | 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole | Imidazoline (B1206853) core with substituted phenyl and phenylethyl moieties. | 0.16[1][4] | 0.103[1] | Significant[3] |

| Compound 4 | Benzamidine derivative | Benzamidine core | - | - | Nearly undetectable[3] |

| Compound 5 | Benzamidine derivative | Benzamidine core | - | - | Nearly undetectable[3] |

Note: Specific structural details and quantitative data for Compounds 4 and 5 are not publicly available and are inferred from the primary literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of ML-00253764 and its analogs are crucial for replicating and expanding upon existing research. The following sections outline the general methodologies employed in the characterization of this class of compounds.

Synthesis of 2-Aryl-4,5-dihydro-1H-imidazoles

The synthesis of ML-00253764 and its analogs generally follows a multi-step pathway culminating in the formation of the 4,5-dihydro-1H-imidazole (imidazoline) ring. A plausible synthetic route, based on related literature, is as follows:

-

Preparation of the Phenylacetic Acid Intermediate: The appropriately substituted phenylacetic acid is a key starting material. For ML-00253764, this would be 2-(5-bromo-2-methoxyphenyl)acetic acid.

-

Amidation: The phenylacetic acid is coupled with a substituted 2-aminoacetophenone (B1585202) to form an amide intermediate.

-

Cyclization and Reduction: The amide intermediate undergoes cyclization, followed by reduction of the carbonyl group, to yield the final imidazoline product.

MC4R Radioligand Binding Assay

This assay is used to determine the binding affinity of the compounds for the MC4R.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human MC4R (e.g., HEK293 cells).

-

Radioligand: A radiolabeled MC4R agonist, such as [125I]-[Nle4, D-Phe7]-α-MSH, is used.

-

Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

MC4R Functional Assay (cAMP Accumulation)

This assay measures the ability of the compounds to antagonize the agonist-induced activation of MC4R, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cAMP.

-

Cell Culture: Cells expressing the human MC4R are plated in multi-well plates.

-

Agonist Stimulation: The cells are pre-incubated with varying concentrations of the antagonist (test compound) followed by stimulation with a fixed concentration of an MC4R agonist (e.g., α-MSH).

-

cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis.

Visualizations

MC4R Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the melanocortin 4 receptor and the point of intervention for antagonists like ML-00253764.

Experimental Workflow for Antagonist Characterization

The logical flow for characterizing structural analogs of ML-00253764 is depicted below.

References

- 1. Millenium Gains Patent for Obesity-Drug Screening Methods [bioprocessonline.com]

- 2. patents.justia.com [patents.justia.com]

- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ML-00253764 hydrochloride review of literature

An In-depth Technical Guide to ML-00253764 Hydrochloride

This compound is a potent and selective, non-peptide antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] This brain-penetrant small molecule has garnered significant interest within the research community for its potential therapeutic applications, primarily in the context of cancer-related cachexia and as an anti-cancer agent.[1][2][4][5] This technical guide provides a comprehensive review of the existing literature on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays, quantifying its potency and selectivity for melanocortin receptors.

| Parameter | Value | Receptor/Cell Line | Reference |

| IC50 | 320 nM | Human MC4R | [1] |

| 810 nM | Human MC3R | [1] | |

| 2120 nM | Human MC5R | [1] | |

| 103 nM | Human MC4R | [2] | |

| 6.56 µM | U-118 Glioblastoma Cells | [5] | |

| 7667 ± 2144.6 nM | 8305C Anaplastic Thyroid Carcinoma Cells | [6] | |

| 806.4 ± 321.8 nM | HT-29 Colorectal Adenocarcinoma Cells | [6] | |

| 2993 ± 1135.2 nM | Caco-2 Colorectal Adenocarcinoma Cells | [6] | |

| 33.7 nM | WM 266-4 Melanoma Cells | ||

| 11.1 nM | A-2058 Melanoma Cells | ||

| 360.1 nM | A-2058 MC4R Null Melanoma Cells | ||

| Ki | 0.16 µM | Human MC4R | [2][3] |

Experimental Protocols

In Vitro Assays

cAMP Accumulation Assay

This assay is crucial for determining the functional antagonism of ML-00253764 at the Gs-coupled MC4R.

-

Cell Line: HEK-293 cells stably expressing the human MC4R.[1]

-

Protocol:

-

Seed HEK-293-hMC4R cells in appropriate well plates and grow to a suitable confluency.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known agonist of MC4R, such as [Nle4,D-Phe7]-α-melanocyte-stimulating hormone ([NDP]-α-MSH).[2][3]

-

Following stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).

-

A decrease in cAMP production in the presence of the agonist indicates antagonistic activity.[1][2][3] ML-00253764 (100 µM) has been shown to decrease cAMP production induced by [NDP]-α-MSH by 20% in MC4R-expressing HEK293 cell membranes.[2][3]

-

Cell Proliferation Assay

This assay assesses the anti-proliferative effects of ML-00253764 in cancer cell lines.

-

Cell Lines: Human glioblastoma cells (U-87 and U-118), colorectal adenocarcinoma cells (HT-29, Caco-2), anaplastic thyroid carcinoma cells (8305C), and melanoma cells (A-2058, WM 266-4).[6][7]

-

Protocol:

-

Seed cancer cells in 24-well plates.

-

Treat the cells with a range of concentrations of ML-00253764 (e.g., 0.001-50 µM) for a specified duration (e.g., 72 hours), refreshing the media and compound daily.[5]

-

Following treatment, count viable cells using a hemocytometer and trypan blue exclusion.

-

Calculate the concentration that causes a 50% reduction in cell proliferation (IC50) by performing a non-linear regression analysis.

-

Apoptosis Assay

This assay determines if the anti-proliferative effects of ML-00253764 are due to the induction of programmed cell death.

-

Cell Lines: Glioblastoma, colorectal, anaplastic thyroid, and melanoma cancer cell lines.[6][7]

-

Protocol:

-

Treat cells with ML-00253764 at concentrations around their respective IC50 values.

-

Utilize methods such as Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.

-

Alternatively, cellular apoptosis can be assessed by measuring caspase activity or through TUNEL staining.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to investigate the effect of ML-00253764 on key signaling proteins.

-

Target Proteins: Phosphorylated and total ERK1/2 and Akt.[5][7]

-

Protocol:

-

Treat cancer cells with ML-00253764 for a specified time.

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK1/2 and Akt.

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

Quantify band intensities to determine the change in phosphorylation levels.

-

In Vivo Studies

Tumor-Induced Cachexia Model

These studies evaluate the ability of ML-00253764 to mitigate cancer-associated weight loss.

-

Animal Model: CT-26 tumor-bearing BALB/c mice or Lewis lung carcinoma (LLC) mouse model.[2][3]

-

Protocol:

-

Implant tumor cells (e.g., CT-26 colon carcinoma or LLC) subcutaneously into the mice.[2][3]

-

Once tumors are established, begin daily administration of this compound or vehicle control. Dosing can be administered subcutaneously at 3, 10, or 30 mg/kg.[2]

-

Monitor body weight, food intake, and lean body mass throughout the study.[1][3]

-

At the end of the study, tumors can be excised and weighed.

-

Xenograft Models for Anti-Cancer Efficacy

These models assess the direct anti-tumor effects of ML-00253764.

-

Animal Model: Athymic nude mice (e.g., CD-1 nu/nu or Athymic Nude-Foxn1nu).[5][6]

-

Tumor Models: Subcutaneous xenografts of human cancer cells such as U-87 glioblastoma, HT-29 colorectal cancer, 8305C anaplastic thyroid cancer, or A-2058 melanoma.[5][6]

-

Protocol:

-

Inject human cancer cells subcutaneously into the flank of the mice.

-

When tumors reach a palpable size, randomize the mice into treatment groups.

-

Administer ML-00253764 (e.g., 30 mg/kg, s.c., daily), vehicle control, and potentially a combination therapy (e.g., with temozolomide (B1682018) or vemurafenib).[5][7][8]

-

Measure tumor volume regularly using calipers.

-

Monitor animal health and body weight.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by ML-00253764 and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of ML-00253764 at the MC4R.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ML-00253764 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-00253764 hydrochloride is a potent and selective non-peptide antagonist of the Melanocortin-4 Receptor (MC4R), a G protein-coupled receptor critically involved in energy homeostasis and appetite regulation.[1] Emerging research also highlights its anti-cancer properties, demonstrating antiproliferative and pro-apoptotic effects in various cancer cell lines through the modulation of key signaling pathways.[2][3][4] These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological profile of this compound, including its binding affinity, functional antagonism at the MC4R, and its effects on downstream signaling and cell viability.

Data Presentation

Ligand Binding and Functional Activity

| Parameter | Receptor | Value (µM) | Cell Line/System | Reference |

| Ki | hMC4R | 0.16 | HEK293 cell membranes | [1] |

| IC50 | hMC4R | 0.103 | Not specified | [1] |

| IC50 | hMC4R | 0.32 | HEK293 cells | [1] |

| IC50 | hMC3R | 0.81 | HEK293 cells | [1] |

| IC50 | hMC5R | 2.12 | HEK293 cells | [1] |

Anti-Proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |

| U-118 | Glioblastoma | 6.56 | 72 h | [2] |

| A-2058 | Melanoma | 0.0111 | 72 h | |

| WM 266-4 | Melanoma | 0.0337 | 72 h | |

| A-2058 Clone 1 (MC4R null) | Melanoma | 0.3601 | 72 h | |

| HT-29 | Colorectal Adenocarcinoma | 0.8064 | Not specified | [5] |

| Caco-2 | Colorectal Adenocarcinoma | 2.993 | Not specified | [5] |

| 8305C | Anaplastic Thyroid Carcinoma | 7.667 | Not specified | [5] |

Signaling Pathways

This compound functions as an antagonist at the MC4R, which primarily signals through the Gαs-adenylyl cyclase-cAMP pathway.[6] Antagonism by ML-00253764 leads to a decrease in agonist-induced intracellular cAMP accumulation.[1] Furthermore, in cancer cell lines, ML-00253764 has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and Protein Kinase B (Akt), key components of signaling pathways that regulate cell proliferation and survival.[2][3]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki and IC50) of this compound for the melanocortin receptors.

Materials:

-

HEK293 cells stably expressing the human melanocortin receptor of interest (MC4R, MC3R, or MC5R).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).

-

Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH ([125I]-NDP-α-MSH).

-

Unlabeled ligand for non-specific binding (e.g., unlabeled NDP-α-MSH).

-

This compound.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Gamma counter.

Protocol:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the target receptor.

-

Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.[1]

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, a fixed concentration of [125I]-NDP-α-MSH (near its Kd), and increasing concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled NDP-α-MSH).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[1]

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a buffer to reduce non-specific binding.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Subtract non-specific binding from total binding to determine specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.[1]

-

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced production of cyclic AMP (cAMP).

Materials:

-

HEK293 or CHO cells stably expressing the MC4R.

-

Cell culture medium.

-

Stimulation buffer (e.g., serum-free medium with a phosphodiesterase inhibitor like IBMX).

-

MC4R agonist (e.g., [Nle4,D-Phe7]-α-melanocyte-stimulating hormone, [NDP]-α-MSH).

-

This compound.

-

cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based).

-

96-well or 384-well plates.

Protocol:

-

Cell Preparation:

-

Plate cells in a suitable multi-well plate and allow them to adhere overnight.

-

-

Antagonist Pre-incubation:

-

Replace the culture medium with stimulation buffer.

-

Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

-

-

Agonist Stimulation:

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

-

Data Analysis:

-

Generate a standard curve with known cAMP concentrations.

-

Convert the raw data to cAMP concentrations.

-

Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.[1]

-

Western Blot for ERK1/2 and Akt Phosphorylation

This protocol details the detection of changes in the phosphorylation status of ERK1/2 and Akt in response to treatment with this compound.

Materials:

-

Relevant cancer cell lines (e.g., U-87, U-118, A-2058, WM 266-4).

-

Cell culture reagents.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and grow to 80-90% confluency.

-

Serum-starve the cells if necessary to reduce basal phosphorylation levels.

-

Treat cells with varying concentrations of this compound for the desired time. Include appropriate controls (vehicle, agonist if studying inhibition of stimulated phosphorylation).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.[6][9]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

Cell Proliferation Assay

This assay evaluates the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Glioblastoma (e.g., U-87, U-118) or melanoma (e.g., A-2058, WM 266-4) cell lines.[10]

-

Cell culture medium and supplements.

-

This compound.

-

96-well plates.

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).

-

Plate reader.

Protocol:

-

Cell Seeding:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound. Include vehicle-treated control wells.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72 hours).[2]

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

References